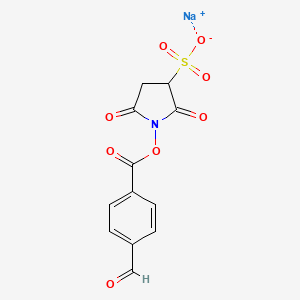
Sodium 1-((4-formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 1-((4-formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a formylbenzoyl group, a dioxopyrrolidine ring, and a sulfonate group. These functional groups contribute to its reactivity and potential utility in chemical synthesis and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-((4-formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate typically involves multi-step organic reactions. One common approach is the esterification of 4-formylbenzoic acid with 2,5-dioxopyrrolidine-3-sulfonic acid in the presence of a suitable catalyst. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions: Sodium 1-((4-formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate can undergo several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-carboxybenzoyl derivative.
Reduction: 4-hydroxybenzoyl derivative.
Substitution: Various sulfonamide or sulfonate ester derivatives.
科学的研究の応用
Sodium 1-((4-formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Sodium 1-((4-formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological membranes, aiding in its cellular uptake and distribution.
類似化合物との比較
- Sodium 1-((4-carboxybenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate
- Sodium 1-((4-hydroxybenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate
- Sodium 1-((4-aminobenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate
Comparison: Compared to its analogs, Sodium 1-((4-formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate is unique due to its formyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in biochemical research and therapeutic applications.
特性
分子式 |
C12H8NNaO8S |
|---|---|
分子量 |
349.25 g/mol |
IUPAC名 |
sodium;1-(4-formylbenzoyl)oxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C12H9NO8S.Na/c14-6-7-1-3-8(4-2-7)12(17)21-13-10(15)5-9(11(13)16)22(18,19)20;/h1-4,6,9H,5H2,(H,18,19,20);/q;+1/p-1 |
InChIキー |
NIYZXSAFOXBKIO-UHFFFAOYSA-M |
正規SMILES |
C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C=O)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



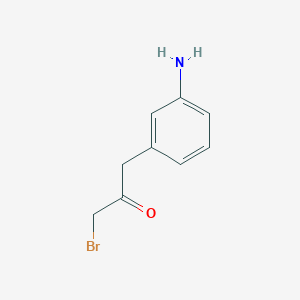
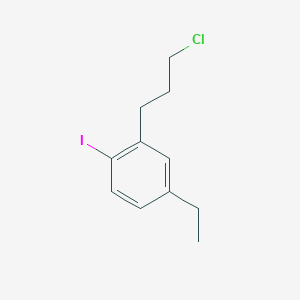
![1-[(Ethoxycarbonyl)amino]cyclopropanecarboxylic acid](/img/structure/B14053648.png)
![6-amino-7-bromobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14053661.png)
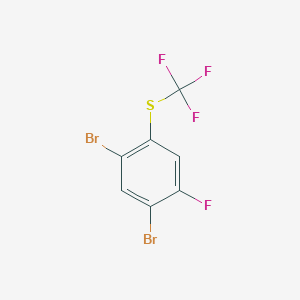
![tert-Butyl 2-(4'-bromo-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate](/img/structure/B14053677.png)
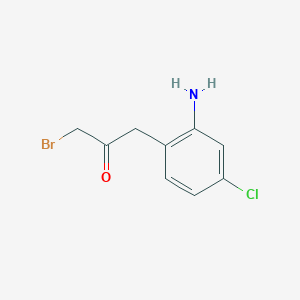
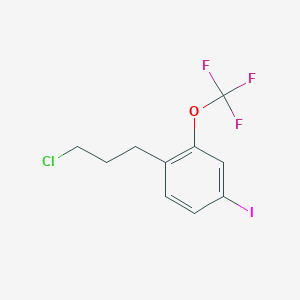
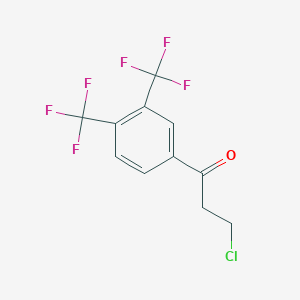
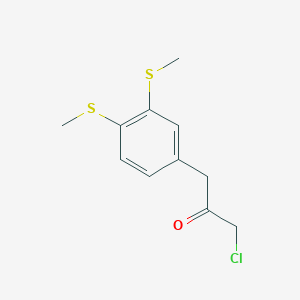

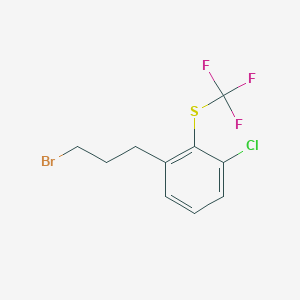
![1-[2-(Hexyloxy)ethyl]-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole](/img/structure/B14053717.png)
